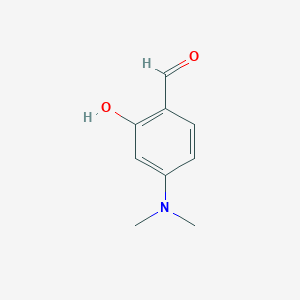

4-(Dimethylamino)-2-hydroxybenzaldehyde

説明

Significance of 4-(Dimethylamino)-2-hydroxybenzaldehyde as a Core Chemical Scaffold in Advanced Studies

The structure of this compound is fundamental to its utility as a core chemical scaffold. The presence of the aldehyde and hydroxyl groups allows for a variety of chemical transformations, most notably the formation of Schiff bases through condensation reactions with primary amines. echemi.comnih.gov These Schiff base ligands are crucial in the field of coordination chemistry, readily forming stable complexes with a wide range of metal ions.

The dimethylamino group, an electron-donating substituent, significantly influences the electronic properties of the benzaldehyde (B42025) ring. This electronic modification enhances the molecule's reactivity and imparts specific photophysical characteristics to its derivatives. For instance, many compounds derived from this scaffold exhibit fluorescence, making them valuable as fluorescent probes for detecting various analytes. researchgate.net

Evolution of Research Interests in this compound Chemistry

Initial interest in this compound and its analogues, such as 4-(diethylamino)-2-hydroxybenzaldehyde, was largely centered on their use as intermediates in the synthesis of dyes and pigments. chembk.com However, the scope of research has expanded dramatically over the years.

A significant area of contemporary research involves the biological activities of its derivatives. While 4-(dimethylamino)benzaldehyde (B131446) itself showed low binding affinity to aldehyde dehydrogenase 1 (ALDH1), a cancer stem cell marker, the broader scaffold of 4-(dialkylamino)benzaldehydes has been extensively studied to develop inhibitors of ALDH isoforms. nih.govacs.orgresearchgate.net This line of inquiry is driven by the potential of such inhibitors in cancer therapy. acs.orgresearchgate.net

Furthermore, the unique photophysical properties of compounds derived from this scaffold have led to their exploration as fluorescent probes. researchgate.net These probes are designed for various applications, including the detection of metal ions and the study of biological processes. researchgate.netnih.gov Research in this area focuses on tuning the sensitivity and selectivity of these probes by modifying the core structure.

Interdisciplinary Relevance of this compound Research

The study of this compound extends across multiple scientific disciplines, highlighting its interdisciplinary importance.

Organic and Medicinal Chemistry: The compound serves as a versatile starting material for the synthesis of a wide array of organic molecules with potential therapeutic applications. chemicalbook.com The development of ALDH inhibitors is a prime example of its relevance in medicinal chemistry. acs.orgresearchgate.net

Materials Science: The fluorescent properties of its derivatives are being harnessed in the development of advanced materials, including organic light-emitting diodes (OLEDs) and chemical sensors. chembk.com The ability to form metal complexes also opens up possibilities in the design of novel catalytic systems.

Analytical Chemistry: Fluorescent probes based on the this compound scaffold are being developed for the sensitive and selective detection of various chemical species. researchgate.netnih.gov These tools are crucial for environmental monitoring and biomedical diagnostics.

Biochemistry: The use of its derivatives to probe biological systems, such as in the study of enzyme activity and cellular imaging, underscores its importance in biochemical research. nih.gov

The following table provides a summary of the key properties of this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C9H11NO2 | chemicalbook.comnih.gov |

| Molecular Weight | 165.19 g/mol | chemicalbook.comcymitquimica.com |

| Appearance | Off-white to yellow solid | chemicalbook.com |

| Melting Point | 78°C | chemicalbook.com |

| Boiling Point | 301.1±27.0 °C (Predicted) | chemicalbook.com |

| Density | 1.201±0.06 g/cm3 (Predicted) | chemicalbook.com |

| CAS Number | 41602-56-6 | chemicalbook.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(dimethylamino)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-4-3-7(6-11)9(12)5-8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURCTZNCAHYQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431126 | |

| Record name | 4-(dimethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41602-56-6 | |

| Record name | 4-(dimethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Dimethylamino 2 Hydroxybenzaldehyde and Its Derivatives

Regioselective Synthesis Strategies for 4-(Dimethylamino)-2-hydroxybenzaldehyde

The regioselective synthesis of this compound is critical for ensuring the correct placement of functional groups on the aromatic ring, which is paramount for its subsequent reactivity and the properties of its derivatives. A prominent and effective method for achieving this is the Vilsmeier-Haack reaction. nih.gov This reaction facilitates the formylation of electron-rich aromatic compounds.

The synthesis starts with 3-N,N-dimethylaminophenol as the substrate. The Vilsmeier-Haack adduct, prepared from phosphorus oxychloride (POCl₃) and dry N,N-dimethylformamide (DMF), serves as the formylating agent. The reaction proceeds by adding a solution of 3-N,N-dimethylaminophenol to the pre-formed Vilsmeier-Haack adduct at room temperature. The reaction mixture is then subjected to a controlled heating profile to drive the reaction to completion, yielding this compound with high regioselectivity. nih.gov The ortho-directing effect of the hydroxyl group and the para-directing effect of the powerful dimethylamino group synergize to direct the formylation to the position ortho to the hydroxyl group and para to the dimethylamino group.

A typical procedure is summarized in the table below:

| Reactant | Reagents | Conditions | Yield | Reference |

| 3-N,N-dimethylaminophenol | 1. POCl₃, dry DMF2. Dry DMF | 1. Room temp.2. 37 °C3. 85-90 °C | 70% | nih.gov |

This method highlights a robust strategy for the regioselective introduction of a formyl group on a substituted phenol, providing a reliable route to this compound. The control over regioselectivity is a key advantage, preventing the formation of isomeric impurities that would complicate purification and subsequent reactions.

Microwave-Assisted Synthetic Approaches to this compound Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. While the synthesis of the parent this compound is typically achieved through classical methods, its derivatives are frequently prepared using microwave irradiation to accelerate key transformations.

A significant application is in the synthesis of coumarin derivatives, a class of heterocyclic compounds with important applications. For instance, the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde, a close analog of the title compound, with active methylene compounds like ethyl acetoacetate can be efficiently promoted by microwave heating. nih.gov Similarly, the hydrolysis of iminocoumarins, formed from salicylaldehydes, can be rapidly achieved under microwave irradiation in the presence of hydrochloric acid. nih.gov

Microwave irradiation has also been successfully employed in the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules. The condensation of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone with benzaldehyde (B42025), for example, is efficiently carried out under microwave conditions. scielo.org.bo The proposed mechanism involves the rapid formation of an alkoxide intermediate, which then dehydrates to form the chalcone, with the microwave energy accelerating the rate-limiting steps. scielo.org.bo These examples demonstrate the utility of microwave assistance in the synthesis of complex derivatives from this compound and related structures, showcasing a greener and more efficient synthetic approach. nih.gov

Novel Condensation Reactions Involving this compound as a Key Precursor

This compound is a versatile precursor in a variety of condensation reactions, owing to its reactive aldehyde group and the influence of its electron-donating substituents. These reactions allow for the construction of a wide range of complex molecular architectures.

Schiff Base Ligand Synthesis Utilizing this compound

Schiff bases, or imines, are readily synthesized through the condensation reaction between a primary amine and an aldehyde. This compound and its analogues are frequently used to prepare Schiff base ligands, which are important in coordination chemistry and catalysis. The reaction typically involves refluxing the aldehyde with a primary amine in a suitable solvent like ethanol (B145695). nih.govmdpi.com

The presence of the ortho-hydroxyl group and the para-dimethylamino group in the aldehyde imparts specific electronic and steric properties to the resulting Schiff base ligands. These ligands can coordinate with metal ions to form stable complexes. For example, Schiff bases derived from 4-(dimethylamino)benzaldehyde (B131446) have been prepared and characterized, showing potential as biologically active compounds. pjmhsonline.comresearchgate.net The synthesis is often straightforward, leading to high yields of the desired product.

The general reaction scheme is as follows: R-NH₂ + OHC-Ar-OH → R-N=CH-Ar-OH + H₂O

Several examples of Schiff bases derived from related aldehydes are presented below:

| Aldehyde | Amine | Product | Reference |

| 4-(Dimethylamino)benzaldehyde | 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine | Bidentate Schiff base ligand (L1) | pjmhsonline.com |

| 4-N,N-diethylamino-2-hydroxybenzaldehyde | 2-amino-6-cyano-1-isobutylbenzimidazole | (E)-2-((4-(Diethylamino)-2-hydroxybenzylidene)amino)-1-isobutyl-1H-benzo[d]imidazole-6-carbonitrile | mdpi.com |

| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | Chiral Schiff base ligand | nih.gov |

Preparation of Phosphonate Analogues Derived from 4-Hydroxybenzaldehyde Derivatives

α-Aminophosphonates are structural analogues of α-amino acids and are of significant interest in medicinal chemistry. A common synthetic route to these compounds involves the Kabachnik–Fields reaction or related multicomponent reactions. Derivatives of 4-hydroxybenzaldehyde are key starting materials in the synthesis of these phosphonate analogues.

The synthesis often begins with the formation of a Schiff base from a 4-hydroxybenzaldehyde derivative and a primary amine. This imine intermediate is then reacted with a phosphite, such as triphenylphosphite or diethylphosphite, in the presence of an acid catalyst like perchloric acid, to yield the α-aminophosphonate. tandfonline.comdovepress.com This one-pot, three-component reaction is an efficient method for generating molecular diversity.

A study on α-aminophosphonates derived from 4-hydroxybenzaldehyde reported the synthesis of a series of compounds by reacting Schiff bases with triphenylphosphite and various amines in acetonitrile (B52724). tandfonline.comnih.gov The yields for these reactions were generally high, ranging from 75–92%. tandfonline.comdovepress.com

Synthesis of Heterocyclic Systems Incorporating the this compound Moiety

The reactivity of this compound makes it an excellent building block for the synthesis of various heterocyclic systems, most notably coumarins and chromones. researchgate.net

Coumarin Synthesis: Coumarins can be synthesized from this compound via several classic reactions.

Wittig Reaction: The reaction with ethyl (triphenylphosphoranylidene)acetate under thermal conditions (heating at 180 °C) directly yields the corresponding 7-N,N-dimethylamino-2-oxo-2H-chromene. nih.gov

Knoevenagel Condensation: Condensation with active methylene compounds like diethyl malonate, often in the presence of a base, is a common route to 3-substituted coumarins. scispace.com

Perkin Reaction: While less common for this specific substrate, the Perkin reaction with acetic anhydride can also be a route to coumarin synthesis.

Benzoxazole and Benzimidazole (B57391) Synthesis: Multi-component reactions can be employed to create more complex heterocyclic systems. For example, the reaction of 4-diethylamino-2-hydroxybenzaldehyde with ethyl cyanoacetate and ortho-phenylenediamine or ortho-aminophenol derivatives can produce coumarin-substituted benzimidazoles or benzoxazoles. researchgate.net These reactions are often catalyzed by reusable solid acids, aligning with the principles of green chemistry. researchgate.net

Mechanistic Investigations of Synthetic Transformations of this compound

Understanding the reaction mechanisms underlying the synthetic transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. The key reactions discussed—Vilsmeier-Haack formylation, Schiff base formation, and Knoevenagel condensation—proceed through well-established mechanistic pathways.

Vilsmeier-Haack Reaction: The mechanism involves the electrophilic attack of the Vilsmeier reagent (a chloroiminium ion, [ClCH=N(CH₃)₂]⁺) on the electron-rich aromatic ring of 3-N,N-dimethylaminophenol. The powerful electron-donating effects of the hydroxyl and dimethylamino groups activate the ring towards electrophilic substitution, and their combined directing effects ensure high regioselectivity for formylation at the C4 position.

Schiff Base Formation: This condensation reaction proceeds via a two-step mechanism. The first step is the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a hemiaminal or carbinolamine. mdpi.com This step is often the rate-determining step and can be acid- or base-catalyzed. The second step is the dehydration of the hemiaminal to form the C=N double bond of the imine. The stability of the hemiaminal can be influenced by substituents on the aldehyde and the reaction solvent. mdpi.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound. In a base-catalyzed mechanism, the base abstracts a proton from the active methylene compound to form a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated and then undergoes dehydration, often via an E1cB mechanism, to yield the final α,β-unsaturated product, which may subsequently cyclize to form a coumarin.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Dimethylamino 2 Hydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 4-(dimethylamino)-2-hydroxybenzaldehyde and its derivatives, both ¹H and ¹³C NMR have been instrumental in assigning the specific protons and carbons within the molecular framework.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton characteristically appears as a singlet at approximately 9.73 ppm. The aromatic protons, due to their distinct electronic environments, exhibit a set of coupled signals. For instance, the two protons ortho to the dimethylamino group typically resonate around 6.69 ppm as a doublet, while the two protons ortho to the formyl group are observed further downfield at about 7.73 ppm, also as a doublet. The six protons of the dimethylamino group give rise to a sharp singlet at approximately 3.08 ppm. rsc.org The presence of the hydroxyl group can be identified by a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

For derivatives such as 4-(dimethylamino)-2,6-dimethylbenzaldehyde, the ¹H NMR spectrum in DMSO-d₆ reveals characteristic shifts that confirm the structural modifications. researchgate.net The analysis of various substituted benzaldehydes further aids in understanding the electronic effects of different functional groups on the proton chemical shifts. rsc.org

Table 1: ¹H NMR Chemical Shifts (δ) for 4-(Dimethylamino)benzaldehyde (B131446) and Related Compounds

| Compound | Solvent | Aldehydic H (ppm) | Aromatic H (ppm) | N(CH₃)₂ H (ppm) | Other Protons (ppm) |

| 4-(Dimethylamino)benzaldehyde rsc.org | CDCl₃ | 9.73 (s) | 7.73 (d, J=7.7 Hz), 6.69 (d, J=7.5 Hz) | 3.08 (s) | - |

| 4-Methylbenzaldehyde rsc.org | CDCl₃ | 9.96 (s) | 7.77 (d, J=8.0 Hz), 7.32 (d, J=7.9 Hz) | - | 2.43 (s, CH₃) |

| 2-Methylbenzaldehyde rsc.org | CDCl₃ | 9.98 (s) | 7.67 (d, J=7.1 Hz), 7.45–7.38 (m) | - | 2.43 (s, CH₃) |

| 4-tert-Butylbenzaldehyde rsc.org | CDCl₃ | 9.97 (s) | 7.81 (d, J=8.4 Hz), 7.54 (d, J=8.3 Hz) | - | 1.34 (s, C(CH₃)₃) |

| 4-Hydroxybenzaldehyde rsc.org | CDCl₃ | 9.87 (s) | 7.81 (d, J=8.4 Hz), 6.96 (m) | - | 5.83 (s, OH) |

| 2-Hydroxybenzaldehyde rsc.org | CDCl₃ | 9.85 (s) | 7.46-7.54 (m), 6.94-7.01 (m) | - | 11.01 (s, OH) |

s = singlet, d = doublet, m = multiplet

¹³C NMR Spectroscopic Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group is typically observed at a downfield chemical shift of around 190.4 ppm. The carbon atom attached to the dimethylamino group (C4) resonates at approximately 154.4 ppm, reflecting the strong electron-donating effect of the nitrogen. The other aromatic carbons exhibit signals in the range of 111.1 to 132.1 ppm. The two methyl carbons of the dimethylamino group are magnetically equivalent and appear as a single peak at about 40.2 ppm. rsc.org The study of related p-aminocinnamic aldehydes and their precursors has also utilized ¹³C NMR for structural verification. researchgate.net

Table 2: ¹³C NMR Chemical Shifts (δ) for 4-(Dimethylamino)benzaldehyde and Related Compounds

| Compound | Solvent | C=O (ppm) | Aromatic C (ppm) | N(CH₃)₂ C (ppm) | Other Carbons (ppm) |

| 4-(Dimethylamino)benzaldehyde rsc.org | CDCl₃ | 190.4 | 154.4, 132.1, 125.3, 111.1 | 40.2 | - |

| 4-Methylbenzaldehyde rsc.org | CDCl₃ | 192.1 | 145.6, 134.2, 129.9, 129.8 | - | 22.0 (CH₃) |

| 2-Methylbenzaldehyde rsc.org | CDCl₃ | 192.6 | 139.0, 136.5, 135.4, 130.1, 128.9, 127.3 | - | 21.3 (CH₃) |

| 4-tert-Butylbenzaldehyde rsc.org | CDCl₃ | 192.1 | 158.5, 134.2, 129.8, 126.1 | - | 35.4, 31.1 (C(CH₃)₃) |

| Ethyl 4-hydroxy-3,5-dimethoxybenzoate rsc.org | CDCl₃ | 166.4 | 146.6, 139.2, 121.5, 106.7 | - | 61.0 (CH₂), 56.5 (OCH₃), 14.4 (CH₃) |

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. For 4-(dimethylamino)benzaldehyde, these techniques provide valuable information about the functional groups present. A normal coordinate analysis based on IR and Raman spectra of various isotopic forms of 4-(dimethylamino)benzaldehyde has been reported, leading to a detailed assignment of the vibrational modes. nih.gov The IR spectrum of 4-(dimethylamino)benzaldehyde typically shows a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. The C-N stretching vibration of the dimethylamino group and various C-H and C=C stretching and bending vibrations of the aromatic ring are also observable. nist.gov The presence of the hydroxyl group in this compound introduces a characteristic broad O-H stretching band in the IR spectrum. The study of derivatives like 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone further illustrates the utility of IR spectroscopy in identifying specific functional groups and their interactions within the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of 4-(dimethylamino)benzaldehyde exhibits characteristic absorption bands that are influenced by the electronic nature of the substituents on the benzene (B151609) ring. nist.gov The strong electron-donating dimethylamino group and the electron-withdrawing aldehyde group lead to significant intramolecular charge transfer, resulting in intense absorption bands in the UV-Vis region. The absorption spectra of 4-(dimethylamino)benzaldehyde have been studied in various solvents, revealing the influence of solvent polarity on the electronic transitions. researchgate.net The formation of complexes with other molecules, such as p-aminoacetanilide and p-nitroaniline, can lead to shifts in the absorption maxima, providing insights into intermolecular interactions. researchgate.net Similarly, the complexation of derivatives like 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone with metal ions such as Hg(II) results in a noticeable shift in the maximum absorbance wavelength (λmax), which can be used for analytical purposes. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation patterns of compounds. For this compound, the mass spectrum provides the molecular ion peak, confirming its molecular formula. nih.gov The fragmentation pattern offers valuable structural information. For instance, in the mass spectrum of 4-(dimethylamino)benzaldehyde, a prominent fragment corresponds to the loss of a hydrogen atom from the molecular ion. ufz.de High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, further confirming its elemental composition. rsc.org The mass spectra of related compounds, such as the TMS derivative of 4-hydroxybenzaldehyde, have also been extensively studied to understand their fragmentation pathways. nist.gov

Table 3: Mass Spectrometry Data for 4-(Dimethylamino)benzaldehyde and its Precursor Ion

| Species | Technique | Precursor m/z | Precursor Type | Key Fragment Ions (m/z) |

| 4-(Dimethylamino)benzaldehyde ufz.de | LC-ESI-QTOF | 150.0913 | [M+H]⁺ | 35.9991, 37.0074, 38.0155 |

| 4-hydroxybenzaldehyde massbank.eu | LC-ESI-ITFT | 121.0295 | [M-H]⁻ | 93.0345, 108.0218, 121.0294 |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study species with unpaired electrons, such as radicals and many transition metal complexes. While this compound itself is EPR silent, its metal complexes can be investigated using this method. For example, the formation of a complex between a derivative, 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone, and a paramagnetic metal ion like Hg(II) could potentially be studied using EPR to understand the coordination environment and the nature of the metal-ligand bonding. researchgate.net The EPR spectra of such complexes can provide information about the oxidation state and the geometry of the metal center.

Powder X-ray Diffraction (PXRD) for Crystalline Structure Analysis

Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique utilized to analyze the crystalline structure of materials. It provides valuable information regarding the phase identification, crystal system, lattice parameters, and crystallite size of a powdered sample. In the study of this compound and its derivatives, PXRD plays a crucial role in confirming the formation of new crystalline phases, such as Schiff bases and their metal complexes, and in elucidating their structural characteristics.

The analysis involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline material. The positions of the diffraction peaks are determined by the geometry of the crystal lattice (d-spacing), while the intensities are related to the arrangement of atoms within the unit cell.

Detailed Research Findings

Research on the derivatives of this compound, particularly Schiff bases and their metal complexes, frequently employs PXRD to confirm the successful synthesis and to gain insights into the solid-state structure of these new compounds.

The formation of a new compound is often verified by comparing the PXRD pattern of the product with those of the initial reactants. The appearance of new diffraction peaks at different 2θ values in the product's pattern, which are absent in the patterns of the starting materials, indicates the formation of a new crystalline phase. researchgate.net

Furthermore, upon the complexation of a Schiff base ligand with a metal ion, the PXRD pattern of the resulting metal complex will again differ significantly from that of the free ligand. This change provides evidence of coordination between the ligand and the metal center, leading to the formation of a new crystalline structure.

Crystalline Structure of a Schiff Base Derivative

While specific PXRD data for this compound was not found in the reviewed literature, studies on closely related Schiff bases provide insight into the type of data obtained. For example, the PXRD analysis of a Schiff base synthesized from 2-Hydroxy-3-methoxybenzaldehyde and 1,3-Phenylenediamine revealed new, intense peaks, confirming the formation of the crystalline Schiff base. researchgate.net The observed diffraction peaks are presented in the table below.

| 2θ (degrees) |

| 7.798 |

| 13.673 |

| 17.659 |

| 26.472 |

| Table 1: PXRD peak positions for a Schiff base derived from 2-Hydroxy-3-methoxybenzaldehyde and 1,3-Phenylenediamine. researchgate.net This data illustrates the confirmation of a new crystalline product, distinct from its precursors. |

Crystalline Structure of Metal Complexes

In one study, the structural characterization of Co(II), Ni(II), and Cu(II) complexes with a bidentate Schiff base ligand, 4-bromo-2-chloro-6-[(1Z)-N-(phenyl)ethanimidoyl]phenol (BCEP), was carried out using PXRD. spuvvn.edu The analysis revealed that the synthesized metal complexes are crystalline in nature. The Co(II) and Cu(II) complexes were found to crystallize in a monoclinic system, while the Ni(II) complex crystallized in a triclinic system. spuvvn.edu The detailed PXRD data for these complexes, including 2θ values, d-spacing, and Full Width at Half Maximum (FWHM), are summarized in the following tables.

Co(II) Complex of BCEP Ligand

| 2θ (degrees) | d-spacing (Å) | FWHM (degrees) |

|---|---|---|

| 10.985 | 8.048 | 0.157 |

| 12.348 | 7.162 | 0.142 |

| 14.632 | 6.049 | 0.151 |

| 18.251 | 4.857 | 0.163 |

| 21.547 | 4.121 | 0.172 |

| 25.123 | 3.542 | 0.185 |

| 28.964 | 3.080 | 0.198 |

Ni(II) Complex of BCEP Ligand

| 2θ (degrees) | d-spacing (Å) | FWHM (degrees) |

|---|---|---|

| 11.521 | 7.674 | 0.161 |

| 13.874 | 6.378 | 0.149 |

| 16.985 | 5.216 | 0.158 |

| 20.147 | 4.404 | 0.169 |

| 23.654 | 3.758 | 0.179 |

| 27.841 | 3.199 | 0.191 |

| 30.125 | 2.964 | 0.205 |

Cu(II) Complex of BCEP Ligand

| 2θ (degrees) | d-spacing (Å) | FWHM (degrees) |

|---|---|---|

| 10.532 | 8.393 | 0.154 |

| 12.879 | 6.868 | 0.145 |

| 15.421 | 5.741 | 0.153 |

| 19.632 | 4.518 | 0.166 |

| 22.874 | 3.885 | 0.175 |

| 26.341 | 3.381 | 0.188 |

| 29.547 | 3.021 | 0.201 |

These detailed PXRD studies are indispensable for the solid-state characterization of new derivatives of this compound, providing definitive evidence of their crystalline nature and fundamental structural parameters.

Computational and Theoretical Investigations of 4 Dimethylamino 2 Hydroxybenzaldehyde

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular geometry and electronic structure of 4-(Dimethylamino)-2-hydroxybenzaldehyde. These theoretical calculations provide valuable insights that complement experimental findings.

Geometry Optimization and Conformational Analysis

Theoretical studies using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been employed to determine the optimized molecular structure of this compound. conicet.gov.ar These calculations help in understanding the most stable conformation of the molecule by predicting bond lengths, bond angles, and dihedral angles. The optimized geometry reveals a planar benzaldehyde (B42025) ring with the dimethylamino and hydroxyl groups substituted on it. The planarity of the molecule is a key factor influencing its electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. For this compound, the HOMO is primarily localized on the dimethylamino group and the benzene (B151609) ring, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the benzaldehyde moiety, suggesting this is the likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's reactivity. nih.govbiomedres.us A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. biomedres.usmalayajournal.org This eventual charge transfer within the molecule is a key aspect of its chemical behavior. acadpubl.eunih.gov

| Parameter | Value |

|---|---|

| HOMO Energy | -6.514133 eV |

| LUMO Energy | -2.695831 eV |

| HOMO-LUMO Energy Gap | 3.818302 eV |

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites for electrophilic and nucleophilic attacks. acadpubl.eunih.govnih.gov The MESP map uses a color scale to represent different electrostatic potential values.

For this compound, the MESP analysis reveals that the most negative potential (electron-rich regions), indicated by red and yellow colors, is concentrated around the oxygen atoms of the hydroxyl and carbonyl groups. acadpubl.eunih.gov These regions are prone to electrophilic attack. Conversely, the most positive potential (electron-poor regions), shown in blue, is located around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. acadpubl.eu

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. malayajournal.org These descriptors provide a more quantitative measure of the molecule's stability and reactivity.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. It is calculated as S = 1 / η. nih.gov

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

| Global Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.514133 |

| Electron Affinity (A) | 2.695831 |

| Electronegativity (χ) | 4.604982 |

| Chemical Hardness (η) | 1.9091505 |

| Chemical Softness (S) | 0.523793 |

| Electrophilicity Index (ω) | 2.7768 |

Natural Bond Orbital (NBO) Analysis and Charge Transfer Mechanisms

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density and the interactions between orbitals within a molecule. conicet.gov.arwisc.eduusc.edu This analysis provides a detailed picture of the bonding and charge transfer mechanisms. nih.gov

In this compound, NBO analysis reveals significant hyperconjugative interactions, which contribute to the stabilization of the molecule. conicet.gov.ar These interactions involve the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The most significant of these interactions is the delocalization of the lone pair electrons of the nitrogen atom in the dimethylamino group into the π* anti-bonding orbitals of the benzene ring. This intramolecular charge transfer from the electron-donating dimethylamino group to the electron-withdrawing benzaldehyde moiety is a key feature of the molecule's electronic structure.

The stability of these interactions can be quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. conicet.gov.ar It is particularly useful for calculating and interpreting electronic absorption spectra.

For this compound, TD-DFT calculations have been performed to predict its electronic absorption spectrum. conicet.gov.ar These calculations can determine the excitation energies, oscillator strengths, and the nature of the electronic transitions. The results typically show that the lowest energy absorption band corresponds to a π → π* transition, which is consistent with the intramolecular charge transfer character of the molecule. These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational methodology. conicet.gov.ar

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles of MD simulations can be applied to understand its intermolecular interactions.

MD simulations can elucidate how molecules of this compound would interact with each other and with solvent molecules in a liquid or solid state. These simulations can predict and analyze the formation of hydrogen bonds, pi-alkyl bonds, and other non-covalent interactions that govern the macroscopic properties of the substance. dovepress.com For instance, in a crystalline state, the arrangement of molecules and the specific intermolecular contacts, such as C—H···O hydrogen bonds and π–π stacking interactions, can be modeled. nih.gov Such simulations are crucial for understanding phenomena like crystal packing, solubility, and the stability of different polymorphic forms.

The interaction between a molecule and a surface, which is critical in applications like chromatography and catalysis, can also be investigated using MD simulations. nih.gov These simulations can model the adsorption of this compound onto various surfaces, revealing the preferred orientations and binding energies. nih.gov The dynamics of these interactions, including the rearrangement of molecules at the interface, are key to understanding the compound's behavior in complex environments. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in interpreting the spectroscopic properties of benzaldehyde derivatives. mdpi.commdpi.com These calculations provide a theoretical framework for understanding experimental data from techniques like infrared (IR), Raman, and UV-Vis spectroscopy.

For compounds similar to this compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize the molecular geometry and predict vibrational frequencies. mdpi.comconicet.gov.ar The calculated vibrational spectra often show excellent agreement with experimental IR and Raman spectra, allowing for a detailed assignment of the observed vibrational modes. mdpi.comconicet.gov.ar This includes identifying the characteristic stretching and bending frequencies of the various functional groups within the molecule.

Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. mdpi.comconicet.gov.ar These calculations can predict the wavelengths of maximum absorption (λmax), excitation energies, and oscillator strengths, which correspond to the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comconicet.gov.ar For example, theoretical UV-Vis spectra have been calculated for similar molecules, showing bands that correspond to π → π* and n → π* transitions. conicet.gov.ar

The accuracy of these quantum chemical predictions is such that they can be used to support, and in some cases, even challenge experimental findings. winterschool.cc Advanced methods like coupled-cluster (CC) theory can provide even more precise calculations of spectroscopic parameters. winterschool.cc

Table 1: Theoretical Electronic Absorption Spectra Data for a Similar Compound (4-hydroxybenzaldehyde) mdpi.com

| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| Band 1 | 316.45 | - | - |

| Band 2 | 261.52 | - | - |

| Band 3 | 256.48 | - | - |

Data obtained from DFT/B3LYP/6-31G(d,p) calculations. mdpi.com

Theoretical Studies of Non-Linear Optical (NLO) Properties

Theoretical studies have been crucial in identifying and characterizing the nonlinear optical (NLO) properties of organic molecules. dtic.mil The NLO response of a material is related to its molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups. semnan.ac.ir this compound, with its dimethylamino (donor) and aldehyde (acceptor) groups attached to a benzene ring, is a promising candidate for NLO applications.

Quantum chemical calculations are used to determine key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). mdpi.com The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO activity of a molecule. nih.gov For similar benzaldehyde derivatives, DFT calculations have been used to compute these properties. mdpi.com A high value of β indicates a significant NLO response, making the material suitable for applications in technologies like frequency doubling and optical switching. nih.gov

For instance, theoretical studies on other organic molecules have shown that the first hyperpolarizability can be significantly influenced by the nature and position of electron-donating and withdrawing groups. nih.gov The calculated NLO properties can guide the synthesis of new materials with enhanced NLO performance. mdpi.com

Table 2: Calculated NLO Properties for a Similar Compound (4-hydroxybenzaldehyde) mdpi.com

| Property | Value |

| Dipole Moment (μtot) | 4.66 Debye |

| First Hyperpolarizability (βtot) | 16.5181030 esu |

Calculations performed at the DFT level of theory. mdpi.com

Advanced Photophysical Phenomena in 4 Dimethylamino 2 Hydroxybenzaldehyde and Its Derivatives

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in 4-(Dimethylamino)-2-hydroxybenzaldehyde

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photoreaction that can occur in molecules possessing both a proton-donating (e.g., hydroxyl) group and a proton-accepting (e.g., carbonyl) group in close proximity, connected by an intramolecular hydrogen bond. mdpi.commdpi.com Upon photoexcitation, the acidity and basicity of these groups increase, triggering an ultrafast transfer of a proton. mdpi.com

In this compound (DMAHBA), the molecule exists in an "enol" form in the ground state, stabilized by an intramolecular hydrogen bond between the hydroxyl (-OH) group at the 2-position and the carbonyl (C=O) group of the aldehyde. Following absorption of light, the molecule is promoted to an excited state. In this state, a rapid proton transfer occurs from the hydroxyl group to the carbonyl oxygen. nih.govacs.org This process results in the formation of an excited-state "keto" tautomer, which is structurally different from the initial enol form. nih.govacs.org This keto form is responsible for a characteristic fluorescence emission with a large Stokes shift (a significant difference between the absorption and emission maxima). researchgate.net

The general mechanism can be summarized as:

Excitation: The ground-state enol form absorbs a photon and transitions to the excited enol state (E*).

Proton Transfer: An ultrafast proton transfer occurs in the excited state, converting the E* form to the excited keto tautomer (K*).

Emission: The K* tautomer relaxes to its ground state (K) by emitting a photon, which is observed as the largely Stokes-shifted fluorescence.

Back-Proton Transfer: The unstable ground-state keto form (K) rapidly undergoes a back-proton transfer to return to the stable ground-state enol form (E).

The dynamics of the ESIPT process in DMAHBA are profoundly influenced by the solvent environment, particularly its polarity and hydrogen-bonding capabilities. nih.govacs.org

Nonpolar Solvents: In nonpolar solvents like n-hexane, the ESIPT pathway is dominant. Upon excitation, DMAHBA undergoes efficient proton transfer to form the keto tautomer. The resulting fluorescence originates almost exclusively from this keto form, leading to a single emission band with a large Stokes shift. nih.govacs.org The transient absorption spectra in n-hexane also correspond to the excited keto (ππ*) state. nih.govacs.org

Polar Solvents: In polar aprotic solvents such as acetonitrile (B52724), the photophysics become more complex due to competition from Intramolecular Charge Transfer (ICT) processes. nih.govacs.org Increasing solvent polarity can weaken the intramolecular hydrogen bond that is crucial for ESIPT, making the process less favorable. pku.edu.cnnih.gov Theoretical studies on related molecules have shown that a more polar solvent can create a higher potential energy barrier for the ESIPT reaction. pku.edu.cnresearchgate.net

Hydrogen-Bonding Solvents: In solvents capable of forming intermolecular hydrogen bonds, such as dimethyl sulfoxide (B87167) (DMSO), the ESIPT process can be disrupted. researchgate.net The solvent molecules can form hydrogen bonds with the hydroxyl group of DMAHBA, breaking the intramolecular hydrogen bond necessary for proton transfer. researchgate.net For the related compound 4-(diethylamino)-2-hydroxybenzaldehyde (DEAHB), this leads to dual emission in DMSO, in contrast to the single fluorescence band seen in nonpolar solvents. researchgate.net

| Solvent | Solvent Type | Primary Photophysical Process | Observed Emission | Reference |

|---|---|---|---|---|

| n-Hexane | Nonpolar | ESIPT | Single emission from Keto (K) form | nih.gov, acs.org |

| Acetonitrile | Polar Aprotic | Competition between ESIPT and ICT/TICT | Fluorescence from Keto (K) form and features of TICT state | nih.gov, acs.org |

| DMSO | Polar, H-bond Acceptor | Disruption of ESIPT, dual emission (for DEAHB) | Dual emission (for DEAHB) | researchgate.net |

Altering the molecular structure of DMAHBA provides insight into the factors governing the ESIPT process. A key modification is the methylation of the hydroxyl group.

In a study comparing 4-(diethylamino)-2-hydroxybenzaldehyde (DEAHB) with its methoxy-analogue, 4-(diethylamino)-2-methoxybenzaldehyde (B1298378) (DEAMB), the role of the hydroxyl group was clarified. nih.gov In DEAMB, the hydroxyl proton is replaced by a methyl group, which completely prevents the ESIPT reaction from occurring. As a result, DEAMB only exhibits photophysical behavior characteristic of intramolecular charge transfer (ICT). nih.gov This comparison demonstrates that the presence of the acidic proton and the intramolecular hydrogen bond is a prerequisite for ESIPT. When this pathway is blocked by structural modification, the alternative ICT pathway becomes the sole de-excitation channel. nih.gov

Substituent effects on other parts of the molecular framework can also tune the ESIPT process by altering the electron-donating or electron-withdrawing nature of the molecule, which in turn affects the acidity and basicity of the groups involved in the proton transfer. researchgate.net

Intramolecular Charge Transfer (ICT) Processes and Fluorescence Characteristics

Parallel to ESIPT, DMAHBA can undergo Intramolecular Charge Transfer (ICT), a process common in molecules containing both an electron-donating group and an electron-accepting group connected by a π-conjugated system. rsc.org In DMAHBA, the dimethylamino group acts as a strong electron donor, while the benzaldehyde (B42025) moiety functions as an electron acceptor. Upon excitation, electron density shifts from the donor to the acceptor, creating a highly polar excited state with a large dipole moment. nih.govacs.org

In polar solvents, the ICT process in DMAHBA can lead to the formation of a specific, highly polar, and geometrically relaxed excited state known as the Twisted Intramolecular Charge Transfer (TICT) state. nih.govacs.org The formation of the TICT state involves the torsional motion (twisting) of the dimethylamino group relative to the plane of the phenyl ring. nih.gov This twisting is sterically hindered in the ground state but becomes favorable in the excited state in polar environments, as the highly polar TICT state is significantly stabilized by the surrounding polar solvent molecules. nih.govnih.gov

The transient absorption spectrum of DMAHBA in acetonitrile shows features that are assigned to this TICT state. nih.govacs.org These features are similar to the TICT-state absorption of the closely related molecule 4-dimethylaminobenzaldehyde (DMABA), which lacks the hydroxyl group and is a classic example of a TICT-forming compound. nih.govacs.orgresearchgate.net

In DMAHBA, the ESIPT and ICT/TICT pathways are in direct competition, and the dominant channel is determined by the solvent environment. nih.govacs.org

In nonpolar solvents like n-hexane, the ESIPT process is much more efficient and is the primary relaxation pathway. The formation of a polar charge transfer state is not favored in a nonpolar environment. nih.govacs.org

In polar solvents like acetonitrile, the solvent stabilizes the highly polar TICT state, making it a viable and competitive de-excitation channel alongside ESIPT. nih.govacs.org

Time-Resolved Fluorescence and Transient Absorption Studies

Time-resolved spectroscopic techniques have been essential in disentangling the complex, ultrafast events occurring in DMAHBA after photoexcitation. nih.govacs.org

Picosecond transient absorption and time-resolved fluorescence studies have revealed the distinct dynamics in different solvents:

In n-hexane (nonpolar): The transient absorption (TA) and fluorescence signals both originate from the ππ* state of the keto tautomer formed via ESIPT. The decay rates of the TA signal and the fluorescence are nearly identical, confirming they arise from the same species. nih.govacs.org

In acetonitrile (polar): The TA spectrum exhibits features assigned to the polar TICT state of the enol form. nih.govacs.org Crucially, the decay rate of this TICT state absorption is different from the fluorescence lifetime of the keto form's ππ* state. This indicates that in polar solvents, two distinct excited-state species (the keto-ESIPT product and the enol-TICT state) coexist and decay independently. nih.govacs.org

Furthermore, a very short-lived fluorescence (~1 ps) has been observed at approximately 380 nm in n-hexane and 400 nm in acetonitrile. nih.govacs.org This emission is attributed to the initially excited ππ* state of the enol form before it undergoes either ESIPT or ICT.

| Solvent | Technique | Observed Species | Key Finding | Reference |

|---|---|---|---|---|

| n-Hexane | TA / TRF | Keto (K) Tautomer | TA and fluorescence decay rates are identical, confirming ESIPT as the main pathway. | nih.gov, acs.org |

| Acetonitrile | TA | TICT State | TA features resemble those of DMABA's TICT state. | nih.gov, acs.org |

| Acetonitrile | TA / TRF | Keto (K) Tautomer and TICT State | The decay rate of the TICT state is different from the fluorescence lifetime of the K* state, proving the coexistence of two competing pathways. | nih.gov, acs.org |

| n-Hexane & Acetonitrile | TRF | Enol (E*) Form | A very short-lived (~1 ps) fluorescence is observed from the initially excited enol form. | nih.gov, acs.org |

Design Principles for Modulating Photophysical Properties

The ability to fine-tune the photophysical properties of this compound and its derivatives is critical for their application in fields such as molecular sensing, bio-imaging, and materials science. The modulation of their light-absorbing and emitting characteristics is primarily governed by the Excited-State Intramolecular Proton Transfer (ESIPT) process. This phenomenon involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen in the excited state, leading to the formation of a keto-tautomer which is responsible for the characteristic large Stokes shifted fluorescence. The design principles for tailoring these properties revolve around the strategic chemical modification of the core structure to influence the efficiency and energetics of the ESIPT process.

The key to modulating the photophysical behavior lies in altering the relative energies of the ground and excited states of both the enol and keto forms, as well as the energy barrier for the proton transfer. This can be achieved through several strategies, including the introduction of electron-donating or electron-withdrawing substituents, modification of the molecular framework to which the this compound moiety is attached, and controlling the environmental conditions such as solvent polarity.

A primary strategy involves the introduction of various substituent groups onto the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby influencing the driving force for the ESIPT process. For instance, in derivatives like Schiff bases formed from this compound, substituents on the aniline (B41778) moiety can tune the emission properties. Theoretical studies have shown that in the excited state, the keto form is energetically more stable than the enol form, making the ESIPT process thermodynamically favorable. The energy difference between these two forms can be modulated by substituents.

Another important design consideration is the solvent environment. The polarity of the solvent can have a profound effect on the photophysical properties. Polar solvents can stabilize the ground state enol form and may also engage in intermolecular hydrogen bonding, which can compete with the intramolecular hydrogen bond necessary for ESIPT. This competition can hinder the proton transfer process, leading to a decrease in the intensity of the keto-tautomer emission and a potential increase in the normal enol emission. Conversely, non-polar solvents tend to favor the ESIPT process. This sensitivity to the environment is a key principle in the design of fluorescent probes for sensing applications.

Furthermore, the structural rigidity and planarity of the molecule play a crucial role. In Schiff base derivatives, the formation of a planar configuration, sometimes stabilized by additional weak intramolecular interactions, can enhance the fluorescence. The design of molecules that can undergo dual emission, originating from both the locally excited (enol) state and the ESIPT (keto) state, is another advanced design principle. This can be achieved by carefully balancing the energy levels and the rates of the competing de-excitation pathways. For example, dipole-functionalized salicylideneaniline (B1219908) derivatives have been shown to exhibit remarkable dual emission from both Excited-State Intramolecular Charge Transfer (ESICT) and ESIPT states.

By systematically applying these design principles, it is possible to create a wide range of functional molecules based on this compound with tailored photophysical properties for specific applications.

Coordination Chemistry and Metal Complexation Studies of 4 Dimethylamino 2 Hydroxybenzaldehyde Derived Ligands

Synthesis and Characterization of Metal Complexes from 4-(Dimethylamino)-2-hydroxybenzaldehyde Schiff Bases

The synthesis of metal complexes from Schiff bases derived from this compound typically involves the condensation of the aldehyde with a primary amine, followed by the reaction with a metal salt in a suitable solvent like ethanol (B145695) or methanol (B129727). ajrconline.orgprimescholars.com The resulting complexes are often colored solids and can be characterized using various spectroscopic and analytical techniques.

Schiff base ligands are known for their ability to form stable complexes with a vast range of transition metals. nih.govresearchgate.net While literature specifically detailing complexes of this compound derived ligands is specialized, extensive research on analogous salicylaldehyde-based Schiff bases demonstrates complexation with numerous transition metal ions.

Commonly synthesized complexes include those of Co(II), Cu(II), Ni(II), and Zn(II). mdpi.combiointerfaceresearch.com Additionally, complexes with Mn(II), Fe(III), and Cr(III) have also been reported for structurally similar salicylaldimine ligands. ajrconline.orgnih.gov The general synthetic route involves reacting the pre-formed Schiff base ligand with a metal salt, such as a chloride or acetate (B1210297) salt, in an alcoholic solution, often with heating under reflux to facilitate the reaction. ajrconline.orgijseas.com

The coordination behavior of Schiff bases derived from this compound is primarily dictated by the nature of the amine used in their synthesis and the metal ion. When condensed with simple monofunctional amines, they typically act as bidentate ligands, coordinating through the deprotonated phenolic oxygen and the azomethine (imine) nitrogen atom. researchgate.netnih.gov If the amine contains additional donor atoms, the resulting ligand can exhibit higher denticity, such as tridentate or tetradentate. nih.gov

This versatility in coordination modes leads to a variety of geometries for the resulting metal complexes.

Tetrahedral: This geometry is common for Zn(II) complexes, which are often diamagnetic. A similar geometry was observed for a Zn(II) complex with a Schiff base derived from the analogous 2,4-dihydroxybenzaldehyde. sbmu.ac.ir

Square Planar: This geometry is frequently observed for Cu(II) and Ni(II) complexes. sbmu.ac.ir Ni(II) complexes with this geometry are typically diamagnetic.

Octahedral: This geometry can be formed when the ligand is tetradentate or when solvent molecules (like water) or other small ligands occupy the remaining coordination sites. For instance, some Co(II) and Cr(III) complexes of related Schiff bases adopt an octahedral geometry. mdpi.comnih.gov

The table below summarizes common metals, coordination modes, and resulting geometries observed for complexes of analogous salicylaldehyde-derived Schiff bases.

| Metal Ion | Typical Coordination Mode | Common Geometry |

| Cu(II) | Bidentate (NO), Tetradentate (N₂O₂) | Square Planar, Distorted Octahedral |

| Ni(II) | Bidentate (NO), Tetradentate (N₂O₂) | Square Planar, Octahedral |

| Co(II) | Bidentate (NO), Tetradentate (N₂O₂) | Distorted Octahedral, Tetragonal |

| Zn(II) | Bidentate (NO), Tetradentate (N₂O₂) | Tetrahedral, Square Planar |

| Mn(II)/Mn(III) | Bidentate (NO) | Octahedral |

| Fe(III) | Bidentate (NO) | Octahedral |

| Cr(III) | Bidentate (NO) | Octahedral |

This table is based on data from analogous salicylaldehyde (B1680747) Schiff base complexes. mdpi.comnih.govsbmu.ac.irnih.gov

The stoichiometric ratio between the metal and the ligand in the resulting complex is dependent on the denticity of the ligand and the coordination number preferred by the metal ion. For bidentate Schiff bases derived from this compound, common stoichiometries are:

1:2 (Metal:Ligand): This is frequently observed for divalent metal ions like Co(II), Ni(II), and Cu(II) that favor a coordination number of four or six. In a 1:2 complex, two bidentate ligands satisfy the coordination sphere of the metal, often resulting in tetrahedral or square planar geometries. researchgate.net

1:1 (Metal:Ligand): This ratio is also common, particularly when forming tetradentate Schiff base ligands (from a diamine and two equivalents of the aldehyde) or when solvent molecules are involved in the coordination. sbmu.ac.ir For example, complexes with the formula [M(L)(H₂O)₂] exhibit a 1:1 metal-to-Schiff base ligand ratio. researchgate.net

Magnetic Properties of Paramagnetic Metal Complexes

Magnetic susceptibility measurements are a crucial tool for determining the geometry and the nature of the metal-ligand bond in paramagnetic complexes, such as those of Cu(II), Ni(II) (in octahedral or tetrahedral fields), Co(II), Mn(II), and Fe(III). The effective magnetic moment (μ_eff) provides information about the number of unpaired electrons.

For example, in analogous systems:

Cu(II) complexes typically exhibit magnetic moments corresponding to one unpaired electron, confirming the +2 oxidation state of copper. ajrconline.org

Co(II) complexes in a high-spin octahedral geometry show magnetic moments indicative of three unpaired electrons. mdpi.com

Mn(II) complexes in a high-spin state possess magnetic moments consistent with five unpaired electrons. nih.gov

Ni(II) complexes can be either paramagnetic (octahedral or tetrahedral geometry) or diamagnetic (square planar geometry), making magnetic measurements particularly useful for structural assignment. ajrconline.org

The table below provides representative magnetic moment values for paramagnetic complexes of Schiff bases derived from similar aldehydes.

| Metal Complex | Geometry | Magnetic Moment (μ_eff) in Bohr Magnetons (B.M.) |

| Cu(II) | Square Planar | ~1.7-2.2 |

| Ni(II) | Octahedral | ~2.8-3.5 |

| Co(II) | Octahedral (High Spin) | ~4.3-5.2 |

| Mn(II) | Octahedral (High Spin) | ~5.9 |

| Fe(III) | Octahedral (High Spin) | ~5.9 |

| Cr(III) | Octahedral | ~3.8 |

Note: These are typical ranges for high-spin complexes. ajrconline.orgnih.govnih.gov

Thermal Stability and Decomposition Pathways of Metal Complexes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of these metal complexes and to understand their decomposition patterns. ijseas.comresearchgate.net TGA curves for Schiff base complexes typically show a multi-step decomposition process.

Studies on analogous complexes reveal common decomposition stages:

Dehydration: An initial weight loss at lower temperatures (often below 150 °C) corresponds to the removal of lattice or hydrated water molecules. ajrconline.org

Decomposition of Ligand: At higher temperatures, subsequent weight loss steps are attributed to the decomposition of the coordinated Schiff base ligand. mdpi.comresearchgate.net

Formation of Metal Oxide: The final decomposition product at high temperatures is usually a stable metal oxide. ajrconline.orgmdpi.com

The thermal stability of the complexes is generally higher than that of the free ligand. For instance, some Schiff base complexes are stable up to 150-250 °C before decomposition begins. mdpi.com The kinetic and thermodynamic parameters for the decomposition processes, such as activation energy (Ea), can be calculated from TGA data recorded at different heating rates. researchgate.net

Biological and Pharmacological Research Applications of 4 Dimethylamino 2 Hydroxybenzaldehyde Derivatives

Antimicrobial Activity Studies

The antimicrobial properties of 4-(dimethylamino)-2-hydroxybenzaldehyde derivatives have been extensively investigated. Schiff bases, a class of compounds synthesized from this compound, have shown notable antibacterial and antifungal activities. researchgate.net The presence of the azomethine group (-C=N-) is a key structural feature contributing to their biological effects. researchgate.net

Studies have demonstrated that derivatives of this compound exhibit inhibitory effects against various bacterial strains. For instance, certain benzimidazole (B57391) derivatives have been shown to down-regulate virulence factors in methicillin-resistant Staphylococcus aureus (MRSA), suggesting an anti-virulence mechanism rather than direct bactericidal activity. frontiersin.org Snail slime extracts have also been tested against Staphylococcus aureus, Salmonella typhi, and Escherichia coli, showing inhibitory effects. semanticscholar.orgnih.gov

Research on 2-hydroxy-4-methoxybenzaldehyde (B30951), a related compound, revealed a minimum inhibitory concentration (MIC) of 1024 µg/ml against S. aureus. nih.gov This compound is believed to disrupt the cell membrane of the bacteria. nih.gov

Table 1: Antibacterial Activity of Related Compounds

| Compound/Extract | Bacterial Strain | Activity | Reference |

| Benzimidazole derivative | S. aureus (MRSA) | Down-regulates virulence factors | frontiersin.org |

| Snail Slime (Aqueous Extract) | S. aureus | Zone of inhibition: 27.33mm at 1000µl/ml | nih.gov |

| Snail Slime (Aqueous Extract) | E. coli | Zone of inhibition: 11.33mm at 1000µl/ml | nih.gov |

| Snail Slime (Ethanolic Extract) | S. typhi | Zone of inhibition: 15.67mm at 125mg/ml | semanticscholar.org |

| 2-hydroxy-4-methoxybenzaldehyde | S. aureus | MIC: 1024 µg/ml | nih.gov |

This table is interactive. Users can sort and filter the data.

The antifungal potential of benzaldehyde (B42025) derivatives, including those related to this compound, has been a subject of research. Studies indicate that the presence of an ortho-hydroxyl group in the aromatic ring enhances antifungal activity. nih.gov The mechanism of action is thought to involve the disruption of cellular antioxidation in fungi. nih.gov

Salicylaldehyde (B1680747), another related compound, has been shown to effectively prevent the growth of Aspergillus species when used as a fumigant. mdpi.com Furthermore, 2-hydroxy-4-methoxybenzaldehyde has demonstrated potent antifungal effects against Fusarium graminearum, a pathogen that affects wheat grains. nih.gov

Table 2: Antifungal Activity of Related Benzaldehyde Derivatives

| Compound | Fungal Strain | Activity | Reference |

| Benzaldehyde derivatives with ortho-hydroxyl group | Aspergillus fumigatus, A. flavus, A. terreus | Potent antifungal activity | nih.gov |

| Salicylaldehyde | Aspergillus species | Prevents fungal growth as a fumigant | mdpi.com |

| 2-hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | MIC: 200 µg/mL | nih.gov |

This table is interactive. Users can sort and filter the data.

The minimum inhibitory concentration (MIC) is a crucial parameter for evaluating the potency of antimicrobial agents. For 2-hydroxy-4-methoxybenzaldehyde, the MIC against S. aureus was determined to be 1024 µg/ml. nih.gov In another study, the MIC of snail slime extracts against S. aureus, Bacillus subtilis, and E. coli was found to be 3.125%, and 6.25% for S. typhi. nih.gov

Antioxidant Activity Assessment

The antioxidant properties of this compound derivatives are of significant interest. The presence of a hydroxyl group contributes to their ability to protect cells from oxidative stress. The synergistic effect between the hydroxyl and the electron-donating dimethylamino groups can enhance this activity.

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of compounds. mdpi.com This assay measures the ability of a substance to donate a hydrogen atom and neutralize the DPPH free radical, leading to a color change from violet to pale yellow. mdpi.com

Several studies have employed the DPPH assay to assess the antioxidant potential of derivatives of this compound. For example, Schiff base derivatives have been synthesized and tested for their DPPH scavenging activity. ijarmps.orgcore.ac.uk In one study, a Schiff base derived from p-dimethylaminobenzaldehyde demonstrated significant antioxidant activity. core.ac.uk Another study on succinimide (B58015) derivatives also reported their radical scavenging activity with IC50 values determined through the DPPH assay. researchgate.net

Table 3: DPPH Radical Scavenging Activity of Related Compounds

| Compound Type | Key Findings | Reference |

| p-dimethylaminobenzaldehyde Schiff base derivatives | Exhibited promising antioxidant activities. | ijarmps.org |

| Schiff base of p-dimethylaminobenzaldehydethiosemicarbazone | Showed antioxidant activity in DPPH assay. | core.ac.uk |

| Succinimide derivatives | Exhibited concentration-dependent DPPH radical scavenging activity. | researchgate.net |

This table is interactive. Users can sort and filter the data.

Anticancer and Cytotoxic Activity Investigations

Derivatives of this compound have been explored for their potential as anticancer agents. Research has shown that certain derivatives can exhibit cytotoxic effects on various cancer cell lines.

For instance, a study on 4-thiazolidinone-based derivatives demonstrated their ability to decrease the metabolic activity of human neuroblastoma (SH-SY5Y) and epithelial lung carcinoma (A549) cell lines. nih.gov Some of these compounds were also found to induce apoptosis by increasing caspase-3 activity. nih.gov

Another study focused on aza-podophyllotoxin derivatives, which were screened for their cytostatic and cytotoxic activities against 60 human tumor cell lines from the National Cancer Institute. nih.gov These compounds showed high antiproliferative activity with low cytotoxicity, indicating a potential therapeutic window. nih.gov

Furthermore, analogues of 4-(diethylamino)benzaldehyde (B91989), a related compound, displayed increased cytotoxicity against prostate cancer cell lines compared to the parent compound. acs.org

Table 4: Anticancer and Cytotoxic Activity of Related Derivatives

| Derivative Class | Cell Lines | Key Findings | Reference |

| 4-Thiazolidinone-based | SH-SY5Y, A549 | Decreased metabolic activity, induced apoptosis. | nih.gov |

| Aza-podophyllotoxin | NCI-60 human tumor cell lines | High antiproliferative activity, low cytotoxicity. | nih.gov |

| 4-(Diethylamino)benzaldehyde analogues | Prostate cancer cell lines | Increased cytotoxicity compared to parent compound. | acs.org |

This table is interactive. Users can sort and filter the data.

In vitro Cytotoxicity against Malignant Cell Lines (e.g., HeLa, A375, Prostate Cancer Cell Lines)

Derivatives of dialkylaminobenzaldehydes have demonstrated notable cytotoxic effects against various cancer cell lines. Research into analogues of 4-(diethylamino)benzaldehyde (DEAB), a structurally related compound, has shown that specific modifications lead to significant antiproliferative activity.

Sixteen analogues of DEAB displayed enhanced cytotoxicity with IC₅₀ values ranging from 10 to 200 μM against three different prostate cancer cell lines, a considerable improvement compared to the parent compound DEAB (IC₅₀ > 200 μM). acs.orgresearchgate.net Specifically, analogues designated as 14 and 18 were found to be more potent than DEAB when tested against primary prostate tumor epithelial cells derived from patients. acs.orgresearchgate.net Further studies on α-aminophosphonates derived from a related compound, 3-(Dimethylamino)-4-hydroxybenzaldehyde, have also indicated moderate to high activity against breast cancer (MCF-7) and prostate cancer cell lines, showing a significant reduction in tumor mass in experimental models.

Table 1: Cytotoxicity of Selected Benzaldehyde Analogues

| Compound | Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| DEAB Analogues (16 total) | Prostate Cancer | 10–200 | acs.org |

| DEAB | Prostate Cancer | >200 | acs.org |

Molecular Docking Studies with Target Proteins (e.g., HER2, Aldehyde Dehydrogenase (ALDH) isoforms, Insulysin)

Molecular docking studies are crucial for understanding the interactions between a ligand and its target protein at the molecular level, helping to elucidate the mechanism of action and guide the design of more potent molecules. gardp.orgdrugdesign.org For derivatives of 4-(dialkylamino)benzaldehyde, docking studies have been instrumental in explaining their inhibitory activity against Aldehyde Dehydrogenase (ALDH) isoforms.

For instance, the docking analysis of specific DEAB analogues with ALDH3A1 suggested that a nitro (NO₂) group at the meta position of the benzaldehyde ring could interact with the amino acid residue Tyr115. acs.org This residue typically interacts with the aldehyde (CHO) group of the molecule, and the additional interaction with the nitro group is believed to contribute to a higher inhibitory capacity. acs.org Other research has shown that a p-(dimethylamino) benzaldehyde derivative can interact with DNA GyrB, a bacterial enzyme, indicating a broader potential for these compounds to interact with various protein targets. researchgate.net

Mechanisms of Cytotoxic Action and Genotoxicity

The cytotoxic effects of 4-(dialkylamino)benzaldehyde derivatives are often linked to their ability to inhibit key cellular enzymes, such as Aldehyde Dehydrogenase (ALDH). nih.gov ALDHs are a group of enzymes that are overexpressed in various cancers and are associated with cancer cell proliferation, differentiation, and resistance to chemotherapy. nih.govresearchgate.net By inhibiting ALDH, these compounds can disrupt cancer cell metabolism and detoxification processes, leading to cell death. nih.gov

Furthermore, some related aromatic amine structures have been studied for potential mutagenicity, a form of genotoxicity. Research on 2,7-diaminofluorene (B165470) and 2,7-diaminocarbazole derivatives, which can be metabolites of larger drug molecules, has shown that they can be mutagenic. nih.gov However, these studies also revealed that strategic structural modifications, such as appropriate alkyl substitution, can successfully mitigate this mutagenic potential without compromising their utility in drug discovery. nih.gov

Interaction with Biomolecules (e.g., DNA, Proteins)

The biological activity of chemical compounds is predicated on their interaction with biomolecules. Derivatives of this compound exert their effects by binding to target proteins and potentially to nucleic acids like DNA. The primary protein interactions identified for this class of compounds are with enzymes, particularly ALDH isoforms, as detailed in the enzyme inhibition and molecular docking sections. acs.orgnih.gov

Enzyme Inhibition Studies (e.g., Aldehyde Dehydrogenase)

A significant area of research for 4-(dialkylamino)benzaldehyde derivatives has been their role as inhibitors of Aldehyde Dehydrogenase (ALDH) enzymes. nih.gov The ALDH superfamily plays a critical role in cellular detoxification and the biosynthesis of retinoic acid. nih.govresearchgate.net Certain ALDH isoforms are overexpressed in cancer stem cells and contribute to drug resistance. nih.gov

4-(Diethylamino)benzaldehyde (DEAB) is widely known as a broad-spectrum, reversible inhibitor of several ALDH isoforms. nih.gov Extensive research has focused on creating analogues with improved potency and isoform selectivity. acs.orgresearchgate.net

Key findings from these studies include:

ALDH1A3 Inhibition : Three DEAB analogues (14 , 15 , and 16 ) were identified as potent inhibitors of ALDH1A3. acs.org Kinetic studies showed these compounds act as competitive inhibitors, with Kᵢ values below 1 μM. For compound 14 , the Kᵢ was calculated to be 0.46 ± 0.15 μM. acs.org

ALDH3A1 Inhibition : Two other analogues (18 and 19 ) proved to be excellent competitive inhibitors of ALDH3A1. acs.org Their inhibition constants (Kᵢ) were determined to be 0.30 ± 0.06 μM for 18 and 0.24 ± 0.04 μM for 19 , indicating strong inhibitory activity. acs.org

These studies highlight the potential to fine-tune the benzaldehyde scaffold to create selective and potent inhibitors for specific ALDH isoforms, which could be valuable tools in cancer therapy. researchgate.netnih.gov

Table 2: Inhibition of ALDH Isoforms by DEAB Analogues

| Compound | Target Isoform | Inhibition Type | Kᵢ (μM) | Source |

|---|---|---|---|---|

| 14 | ALDH1A3 | Competitive | 0.46 ± 0.15 | acs.org |

| 18 | ALDH3A1 | Competitive | 0.30 ± 0.06 | acs.org |

| 19 | ALDH3A1 | Competitive | 0.24 ± 0.04 | acs.org |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound to enhance its biological activity and selectivity while minimizing toxicity. gardp.orgdrugdesign.org For derivatives of 4-(dialkylamino)benzaldehyde, SAR studies have provided valuable insights into the structural requirements for potent ALDH inhibition and cytotoxicity. acs.org The goal is to understand how modifying different parts of the molecule affects its biological function, thereby guiding the synthesis of more effective compounds. drugdesign.orgrsc.org

Impact of Substituent Effects on Biological Activity

The biological activity of 4-(dialkylamino)benzaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the amino group. acs.orgnih.gov

Key SAR findings for ALDH inhibition include:

Substituents on the Aromatic Ring : The presence of a nitro (NO₂) group at the meta-position relative to the aldehyde group appears to enhance the inhibitory activity against the ALDH3A1 isoform. acs.org Docking studies suggest this is due to an additional interaction with the protein. acs.org In contrast, for other related heterocyclic compounds, the position of nitrogen atoms within the core structure was found to be closely related to inhibitory activity. nih.gov

Alkyl Groups on the Amine : Early research indicated that modifying the alkyl groups on the amino moiety affects potency and isoform selectivity. For instance, 4-(dipropylamino)benzaldehyde (B1213418) was found to be a more potent reversible inhibitor of ALDH1 than DEAB, while 4-(dimethylamino)benzaldehyde (B131446) showed low binding affinity for the same isoform. nih.gov

Lipophilicity : In studies of other aldehyde derivatives, such as 3-hydroxybenzaldehyde (B18108) salicylhydrazide, increasing the length of an alkoxy chain (a lipophilic substituent) enhanced antibacterial activity up to an optimal length, suggesting that lipophilicity is a critical factor for biological activity. analis.com.my

These SAR studies demonstrate that systematic modification of the 4-(dialkylamino)benzaldehyde scaffold can lead to analogues with significantly improved and more selective biological efficacy. acs.orgresearchgate.net

Materials Science and Sensing Applications of 4 Dimethylamino 2 Hydroxybenzaldehyde Derivatives

Development of Chemosensors for Metal Ion Detection (e.g., Ni(II))